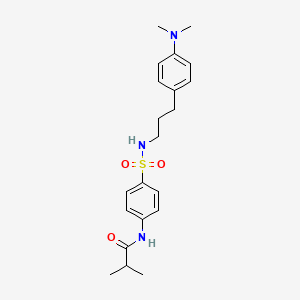

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide

Descripción

Propiedades

IUPAC Name |

N-[4-[3-[4-(dimethylamino)phenyl]propylsulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-16(2)21(25)23-18-9-13-20(14-10-18)28(26,27)22-15-5-6-17-7-11-19(12-8-17)24(3)4/h7-14,16,22H,5-6,15H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUFKRVUEXOICE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. It begins with the preparation of key intermediates which are then coupled under specific reaction conditions. The synthetic route often starts with the formation of a sulfonamide intermediate by reacting 4-aminophenyl sulfonamide with 3-(4-(dimethylamino)phenyl)propyl bromide in the presence of a base such as potassium carbonate. This intermediate is then reacted with isobutyryl chloride to form the final compound under anhydrous conditions with a catalyst like triethylamine.

Industrial Production Methods

On an industrial scale, the production involves optimizing the reaction conditions to maximize yield and purity. This includes maintaining controlled temperatures, solvent selection to ensure the solubility of reactants, and implementing purification steps like recrystallization or chromatography to isolate the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide can undergo several types of chemical reactions:

Oxidation: Oxidative transformations involving the dimethylamino group.

Reduction: Reduction reactions at the sulfamoyl group.

Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and strong acids or bases for substitution reactions.

Major Products Formed from These Reactions

Oxidation: Conversion to N-oxide derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted aromatic compounds depending on the electrophile or nucleophile used.

Aplicaciones Científicas De Investigación

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide finds applications in multiple scientific domains:

Chemistry

In chemistry, it's used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that lead to the creation of novel compounds.

Biology

In biology, it is explored for its potential as a molecular probe due to its ability to interact with specific biomolecules. This interaction is useful in studying biological pathways and processes.

Medicine

In the medical field, this compound is investigated for its pharmacological properties. It shows promise in the development of therapeutic agents, particularly in targeting diseases that involve specific molecular pathways affected by this compound.

Industry

Industrially, it is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in material science, such as the development of specialized coatings or polymers.

Mecanismo De Acción

The mechanism by which N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide exerts its effects is based on its ability to interact with specific molecular targets.

Molecular Targets and Pathways Involved

Binding to Proteins: It can bind to certain proteins, modulating their activity.

Enzymatic Interaction: It acts as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

Signal Transduction: By influencing signaling pathways, it can alter cellular responses and functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, the following insights can be extrapolated from structurally related compounds and general principles of medicinal chemistry:

Sulfonamide Derivatives

Sulfonamide-containing compounds (e.g., 3-chloro-N-phenyl-phthalimide) are widely used in polymer synthesis and pharmaceuticals. For example:

- 3-Chloro-N-phenyl-phthalimide (Fig. 1, ) is a precursor for polyimides, with its chloro and phthalimide groups enabling polymerization. In contrast, the target compound’s sulfamoyl group may confer solubility or hydrogen-bonding capabilities, which are critical for biological interactions.

| Property | 3-Chloro-N-phenyl-phthalimide | Target Compound |

|---|---|---|

| Functional Groups | Chloro, phthalimide | Sulfamoyl, isobutyramide |

| Applications | Polymer synthesis | Hypothetical: Enzyme inhibition |

| Reactivity | Electrophilic substitution | Potential hydrogen bonding |

Structural differences suggest divergent applications: the target compound is more likely to interact with biological targets, whereas 3-chloro-N-phenyl-phthalimide is tailored for materials science.

Amide and Tertiary Amine Derivatives

Compounds with amide and tertiary amine groups (e.g., the target’s isobutyramide and dimethylamino moieties) often exhibit enhanced bioavailability and target specificity. For instance:

- TIPS2 and TIP4P water models () highlight the role of hydrogen bonding in molecular interactions. The target compound’s sulfamoyl and amide groups may engage in similar hydrogen-bonding networks, affecting solubility and binding affinity.

Research Limitations and Gaps

Absence of Direct Data: Neither the target compound nor its close analogs are discussed in the provided evidence. The comparisons above are speculative and based on structural analogs (e.g., sulfonamides, amides).

Need for Experimental Validation : Critical parameters like IC50, logP, or binding constants for the target compound are unavailable. Future studies should prioritize synthesis and in vitro screening.

Actividad Biológica

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide, also known by its CAS number 953922-20-8, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 389.5 g/mol

- CAS Number : 953922-20-8

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the dimethylamino group and the sulfamoyl moiety are particularly noteworthy as they are often associated with enhanced pharmacological properties.

The exact mechanism of action for N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide is still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Binding affinity to specific receptors that may influence physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have demonstrated that benzamide derivatives can inhibit the growth of various bacterial strains. While specific data on N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide is limited, its structural analogs suggest potential efficacy against bacterial infections.

Anticancer Properties

The compound's potential anticancer activity has been explored through various in vitro studies. Compounds containing sulfamoyl groups have been noted for their ability to inhibit cancer cell proliferation. For example, a study on related compounds indicated significant cytotoxic effects against breast cancer cell lines, suggesting that N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide may exhibit similar properties.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-Dimethylaminobenzamide | Antimicrobial | |

| N,N-Dimethyl-4-chlorobenzamide | Anticancer | |

| N-(4-sulfamoylphenyl)-2-methoxybenzamide | Cytotoxicity |

Case Studies

-

Inhibition of Chitin Synthesis :

A study investigated the inhibitory effects of various benzamide derivatives on chitin synthesis in Chilo suppressalis. The findings indicated that modifications at the para-position significantly influenced activity, suggesting that similar modifications in N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide could enhance its biological efficacy . -

Cytotoxicity Against Cancer Cells :

In vitro assays showed that related compounds significantly reduced cell viability in several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. This suggests that N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide might also possess similar anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.